2-Tert-butylimidazo[1,2-a]pyridine 2-Tert-butylimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.: 406207-65-6
VCID: VC2029198
InChI: InChI=1S/C11H14N2/c1-11(2,3)9-8-13-7-5-4-6-10(13)12-9/h4-8H,1-3H3
SMILES: CC(C)(C)C1=CN2C=CC=CC2=N1
Molecular Formula: C11H14N2
Molecular Weight: 174.24 g/mol

2-Tert-butylimidazo[1,2-a]pyridine

CAS No.: 406207-65-6

Cat. No.: VC2029198

Molecular Formula: C11H14N2

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

2-Tert-butylimidazo[1,2-a]pyridine - 406207-65-6

Specification

CAS No. 406207-65-6
Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
IUPAC Name 2-tert-butylimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C11H14N2/c1-11(2,3)9-8-13-7-5-4-6-10(13)12-9/h4-8H,1-3H3
Standard InChI Key PGLHGXMDGUTQON-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CN2C=CC=CC2=N1
Canonical SMILES CC(C)(C)C1=CN2C=CC=CC2=N1

Introduction

Chemical Structure and Properties

2-Tert-butylimidazo[1,2-a]pyridine consists of a fused ring system comprising an imidazole ring and a pyridine ring, with a tert-butyl group attached at the 2-position. This structural arrangement creates a planar aromatic system with distinct electronic properties that influence its reactivity and biological interactions.

Structural Features

The compound's structure can be represented by the molecular formula C₁₁H₁₄N₂, with the SMILES notation CC(C)(C)C1=CN2C=CC=CC2=N1 . The imidazo[1,2-a]pyridine core consists of a 5-membered imidazole ring fused with a 6-membered pyridine ring, creating a bicyclic heterocyclic system. The tert-butyl group at position 2 introduces steric bulk that influences the compound's reactivity patterns.

Physical Properties

Table 1: Physical Properties of 2-Tert-butylimidazo[1,2-a]pyridine

PropertyValueReference
Molecular Weight188.27 g/mol
AppearanceSolid
Melting Point136-138°C (for 7-chloro derivative)
LogPApproximately 1.0
Heavy Atom Count13
Rotatable Bond Count1
Polar Surface AreaApproximately 28 Ų

Synthesis Methods

Multiple synthetic approaches have been developed for the preparation of 2-tert-butylimidazo[1,2-a]pyridine and its derivatives. These methods range from traditional condensation reactions to modern transition-metal-catalyzed approaches.

Metal-Catalyzed Synthesis

Transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of functionalized imidazo[1,2-a]pyridines. Palladium, copper, and other transition metals are commonly employed to facilitate specific transformations .

For example, palladium-catalyzed reactions can be used for the direct arylation of 2-tert-butylimidazo[1,2-a]pyridine with alkynes via double C–H functionalization, yielding 2-tert-butyl-imidazo[5,1,2-cd]indolizines .

Solvent-Free and Green Chemistry Approaches

Environmentally friendly methodologies have been developed for the synthesis of 2-tert-butylimidazo[1,2-a]pyridine derivatives. A notable approach involves the solvent-free and catalyst-free condensation to prepare various imidazo[1,2-a]pyridines, including those with tert-butyl substituents at the 2-position .

Table 2: Synthetic Methods for 2-Tert-butylimidazo[1,2-a]pyridine and Derivatives

MethodKey ReagentsConditionsYieldReference
Condensation2-aminopyridine, tert-butyl isocyanide, aldehydeAcid catalyst, room temperature80-95%
Metal-catalyzed2-aminopyridine, tert-butyl sources, Cu(OAc)₂Oxygen atmosphere, 120°C65-85%
Solvent-free2-aminopyridine, carbonyl compoundsNo solvent, no catalyst70-90%
Oxidative cyclizationNitroalkenes, 2-aminopyridines, H₂O₂TBAI catalyst, TBHP oxidation60-85%

Derivatives and Related Compounds

Numerous derivatives of 2-tert-butylimidazo[1,2-a]pyridine have been synthesized and characterized, many with significant biological activities or synthetic utility.

Carboxylic Acid Derivatives

Two notable carboxylic acid derivatives have been extensively studied:

  • 2-Tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid (C₁₂H₁₄N₂O₂, MW: 218.25 g/mol)

  • 2-Tert-butylimidazo[1,2-a]pyridine-8-carboxylic acid (C₁₂H₁₄N₂O₂, MW: 218.25 g/mol)

These compounds serve as important intermediates in the synthesis of pharmaceutically active molecules and have been incorporated into complex structures with biological activities.

Halogenated Derivatives

Halogenated derivatives of 2-tert-butylimidazo[1,2-a]pyridine display altered reactivity and physical properties:

  • 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine (C₁₁H₁₃BrN₂, MW: 252.03 g/mol)

  • 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide

  • 8-Bromo-2-tert-butylimidazo[1,2-a]pyridine (C₁₁H₁₃BrN₂, MW: 252.03 g/mol)

  • 2-Tert-butyl-7-chloroimidazo[1,2-a]pyridine (reported melting point: 136-138°C)

  • 2-Tert-butyl-8-chloroimidazo[1,2-a]pyridine

  • 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine

The halogenated derivatives serve as valuable synthetic intermediates, particularly for cross-coupling reactions in the preparation of more complex structures.

Alkyl and Aryl Derivatives

Additional derivatives include:

  • 2-Tert-butyl-8-methylimidazo[1,2-a]pyridine (C₁₂H₁₆N₂, MW: 188.27 g/mol)

  • Various 2-tert-butylimidazo[1,2-a]pyridine derivatives with different substituents at positions 3, 6, 7, and 8

Functionalization Reactions

2-Tert-butylimidazo[1,2-a]pyridine undergoes various functionalization reactions, with particular emphasis on C-H activation processes.

Palladium-Catalyzed Coupling Reactions

The C3-functionalized derivatives of 2-tert-butylimidazo[1,2-a]pyridine, particularly those bearing halogen substituents, serve as excellent substrates for various palladium-catalyzed coupling reactions. For example, 3-iodo-2-tert-butylimidazo[1,2-a]pyridine undergoes efficient C-C bond formation when treated with appropriate coupling partners in the presence of Pd(PPh₃)₄ .

Oxidative Cyclization

Oxidative cyclization reactions involving 2-tert-butylimidazo[1,2-a]pyridine have been explored using various transition metal catalysts. A notable example is the Cu(OAc)₂-catalyzed reaction under oxygen atmosphere at 120°C . These transformations allow for the construction of more complex heterocyclic systems with potential applications in medicinal chemistry.

Biological Activities and Applications

2-Tert-butylimidazo[1,2-a]pyridine and its derivatives exhibit diverse biological activities, making them valuable scaffolds in medicinal chemistry.

Anti-inflammatory Activity

The imidazo[1,2-a]pyridine scaffold, including 2-tert-butyl derivatives, has demonstrated significant anti-inflammatory properties. A notable example is (E)-2-(2-tert-butylimidazo[1,2-a]pyridin-3-ylamino)-N'-(4-chlorobenzylidene)acetohydrazide (LASSBio-1749), which shows potent inhibition of tumor necrosis factor alpha (TNF-α) production both in vitro and in vivo .

This compound was found to be orally active in a subcutaneous air pouch model, significantly reducing the levels of TNF-α and other pro-inflammatory cytokines at all tested doses .

Pharmaceutical Applications

Compounds containing the 2-tert-butylimidazo[1,2-a]pyridine core have been investigated as:

  • Modulators of the 5-HT2A serotonin receptor, with potential applications in the treatment of related disorders

  • Antibacterial agents

  • Precursors to selective melatonin receptor ligands

Synthetic Intermediates

2-Tert-butylimidazo[1,2-a]pyridine serves as a valuable synthetic intermediate in the preparation of more complex molecules with pharmacological activities. The tert-butyl group at the 2-position imparts specific reactivity patterns that can be exploited in the construction of biologically active compounds.

Table 3: Biological Activities of 2-Tert-butylimidazo[1,2-a]pyridine Derivatives

CompoundBiological ActivityPotencyReference
LASSBio-1749TNF-α inhibitionMore potent than prototype LASSBio-1504
2-tert-butylimidazo[1,2-a]pyridine derivatives5-HT2A receptor modulationVariable depending on substitution
Imidazo[1,2-a]pyridine-containing peptidomimeticsAntibacterial activityWeak to moderate
SupplierPurityPack SizePrice (USD)Lead TimeReference
Enamine US95%100 mg$2582 days
Enamine US95%250 mg$3672 days
Enamine US95%500 mg$5792 days
Enamine US95%1 g$7432 days
SIA Enamine95%100 mg$2583 days
A2B Chem95%50 mg$41712 days

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